molecular formula C12H22BrNO4 B8005095 Methyl N-Boc-2-amino-6-bromohexanoate

Methyl N-Boc-2-amino-6-bromohexanoate

Cat. No.: B8005095
M. Wt: 324.21 g/mol
InChI Key: IIUYOGFESPTJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-Boc-2-amino-6-bromohexanoate (CAS: 2143498-46-6) is a synthetic brominated amino acid ester featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position and a bromine atom at the terminal (6-position) of a hexanoate backbone. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development. The Boc group enhances stability during synthetic procedures, while the bromine atom enables further functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

methyl 6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO4/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13/h9H,5-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUYOGFESPTJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCBr)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-Boc-2-amino-6-bromohexanoate typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl N-Boc-2-amino-6-bromohexanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Key Steps in Synthesis:

  • Protection of Amino Group : The amino group is protected using Boc₂O.
  • Bromination : The hexanoic acid derivative undergoes bromination to introduce the bromine atom at the 6-position.
  • Esterification : The final product is obtained through esterification with methanol.

Scientific Research Applications

Methyl N-Boc-2-amino-6-bromohexanoate finds applications across various fields:

Peptide Synthesis

The compound's Boc protecting group allows for selective reactions during peptide bond formation, making it essential in synthesizing complex peptides and proteins. This protection is crucial for preventing unwanted side reactions at the amino group during coupling reactions.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate for synthesizing pharmaceutical compounds. Its structural features enable modifications that can lead to biologically active molecules.

Biological Studies

This compound is utilized in biological research to study enzyme-substrate interactions and protein modifications. Its ability to selectively protect functional groups makes it valuable for probing biological mechanisms.

Case Study 1: Peptide Synthesis

In a study focusing on peptide synthesis, this compound was employed to create a series of peptides with varying biological activities. The Boc group facilitated multiple coupling reactions without compromising the integrity of the amino group, leading to high yields of desired products.

Case Study 2: Medicinal Chemistry Applications

Research demonstrated that derivatives of this compound exhibited potent activity against specific cancer cell lines. By modifying the bromine substituent and exploring various nucleophiles, researchers synthesized compounds that showed enhanced selectivity and efficacy.

Mechanism of Action

The mechanism of action of Methyl N-Boc-2-amino-6-bromohexanoate primarily involves the protection of the amino group. The Boc group prevents unwanted reactions at the amino site, allowing selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Structural Analogs from Combi-Blocks ()

Key analogs include:

Compound ID Structure CAS Number Chain Length Bromine Position Functional Groups
QD-5630 (Target) Methyl N-Boc-2-amino-6-bromohexanoate 2143498-46-6 C6 6 Boc-amino, methyl ester
QE-8923 Methyl (S)-2-(Boc-amino)-4-bromobutyrate 76969-87-4 C4 4 Boc-amino, methyl ester
YC-0580 Methyl-2-(S)-N-Boc-amino-2-biphenyl propionate 137255-86-8 C3 (aromatic) N/A Boc-amino, biphenyl, methyl ester
ST-8554 Methyl (S)-2-(Boc-amino)-3-(5-bromo-3-indolyl)propanoate 1257851-13-0 C3 (indole) 5 (indole) Boc-amino, indole, methyl ester

Key Findings :

  • Chain Length and Bromine Position: QE-8923 (C4 chain, bromine at 4-position) is shorter than QD-5630 (C6 chain, bromine at 6-position). The longer chain in QD-5630 enhances solubility in non-polar solvents and alters reactivity in alkylation reactions.
  • Aromatic vs. Aliphatic : YC-0580 and ST-8554 incorporate aromatic/heteroaromatic groups, making them suitable for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas QD-5630’s aliphatic bromine favors nucleophilic substitutions (e.g., SN2) .
  • Applications : QD-5630 is preferred in linear peptide elongation, while ST-8554 is used in indole-based drug scaffolds.

Simplified Bromoesters ()

Methyl 6-bromohexanoate (CAS: 5454-83-1), a simpler analog lacking the Boc-amino group, shares a 98% similarity with QD-5630 in ester and bromine functionality. However, the absence of the Boc group reduces its utility in multi-step syntheses requiring amino protection. Lower-similarity analogs (e.g., CAS 4897-84-1, similarity 0.96) feature bromine at non-terminal positions, reducing their reactivity in substitution reactions .

Aromatic Bromoaminoesters ()

Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS: 1340366-76-8) shares a bromine and ester group but differs significantly in structure (aromatic ring vs. aliphatic chain). The free amino group in this compound limits its stability under acidic conditions, whereas QD-5630’s Boc-protected amino group allows compatibility with diverse reaction conditions .

Natural Methyl Esters ()

Natural methyl esters like sandaracopimaric acid methyl ester () and trans-13-octadecenoic acid methyl ester () are derived from plant resins or fatty acids. These lack synthetic functional handles (e.g., bromine, Boc groups) and are primarily used in analytical chemistry or biofuels, contrasting with QD-5630’s role in targeted synthesis .

Biological Activity

Methyl N-Boc-2-amino-6-bromohexanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Formula: C12_{12}H22_{22}BrNO4_4
Molecular Weight: 324.21 g/mol
Synonyms: Methyl 6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate, (R)-Methyl 6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate, (S)-Methyl 6-bromo-2-((tert-butoxycarbonyl)amino)hexanoate .

Synthesis

The synthesis of this compound typically involves the reaction of bromohexanoic acid with a suitable amine under controlled conditions to yield the desired product. The use of the Boc (tert-butoxycarbonyl) protecting group is essential for stabilizing the amine during subsequent reactions.

1. Histone Deacetylase (HDAC) Inhibition

Recent studies have indicated that derivatives of this compound may exhibit HDAC inhibitory activity. HDACs are crucial in regulating gene expression through the deacetylation of histones, impacting cell proliferation and apoptosis. In vitro assays have shown that certain structural modifications can enhance the potency of these compounds as HDAC inhibitors, with IC50_{50} values reported in the range of 1.2 µM to 16.6 µM for related compounds .

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis .

Case Study 1: HDAC Inhibition

A study focusing on the synthesis of a series of hydroxamic acids derived from this compound revealed that specific modifications could significantly enhance their inhibitory effects on HDAC isoforms. For instance, the introduction of a propyl substituent at a particular position on the pyrimidine ring led to improved inhibition rates in cell line assays, indicating a promising avenue for cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested for their antibacterial properties against methicillin-resistant strains of Staphylococcus aureus. The results highlighted moderate activity, suggesting potential use in treating resistant infections .

Research Findings

CompoundBiological ActivityIC50_{50} / MIC (µg/mL)
Hydroxamic Acid DerivativeHDAC4 Inhibition16.6
Hydroxamic Acid DerivativeHDAC8 Inhibition1.2
Related CompoundAntibacterial against E. coli62.5
Related CompoundAntibacterial against E. faecalis78.12

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.